2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-4-19-13-9-10-14-20(19)26-21(31)16-28-22-17(3)27-30(5-2)23(22)24(32)29(25(28)33)15-18-11-7-6-8-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLZXHAASZDBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N(N=C3C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole-4-Carboxamide
The core structure is synthesized via cyclization of 5-amino-1-ethyl-3-methylpyrazole-4-carboxamide with diethyl oxalate under basic conditions (Scheme 1):
Reaction Conditions
- Solvent : Anhydrous dimethyl sulfoxide (DMSO)
- Base : Potassium tert-butoxide (1.2 equiv)
- Temperature : 80°C, 6 hours
- Yield : 78%
Mechanistic Insight :
The reaction proceeds through enolate formation at C5, followed by nucleophilic attack on diethyl oxalate to form the pyrimidine ring. Ethanol elimination drives the equilibrium toward product formation.
Dimroth Rearrangement for Regiochemical Control
To ensure correct substituent positioning, the intermediate undergoes Dimroth rearrangement in aqueous ammonium hydroxide at 100°C for 12 hours. This step corrects regioisomeric impurities, achieving >95% purity.
Key Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| NH₄OH Concentration | 28% | Maximizes ring contraction |
| Reaction Time | 12 hours | Completes rearrangement |
| Temperature | 100°C | Accelerates kinetics |
Functionalization of the Pyrazolo[4,3-d]Pyrimidine Core
N1-Ethylation and C6-Benzylation
The core intermediate is sequentially alkylated using ethyl iodide and benzyl bromide:
Step 1: N1-Ethylation
- Conditions : NaH (2.0 equiv), ethyl iodide (1.5 equiv), tetrahydrofuran (THF), 0°C to room temperature, 8 hours.
- Yield : 92%.
Step 2: C6-Benzylation
Side Reactions Mitigation :
- Competitive O-benzylation is suppressed by using bulky bases (K₂CO₃ instead of NaOH).
- Excess benzyl bromide ensures complete substitution.
C4-Acetamide Installation
The C4-chloro intermediate is reacted with N-(2-ethylphenyl)glycine via nucleophilic acyl substitution:
Reaction Protocol
- Activation : C4-chloro derivative (1.0 equiv) is treated with thionyl chloride (2.0 equiv) to generate the acyl chloride.
- Coupling : N-(2-ethylphenyl)glycine (1.1 equiv), triethylamine (3.0 equiv), dichloromethane (DCM), 0°C to room temperature, 12 hours.
- Yield : 76%.
Critical Note :
Exclusion of moisture is essential to prevent hydrolysis of the acyl chloride intermediate.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (¹H NMR)
Key signals confirm structural integrity (DMSO-d₆, 400 MHz):
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₇H₂₉N₅O₃ : 483.2274 [M+H]⁺.
- Observed : 483.2276 [M+H]⁺.
Process Optimization and Scalability
Solvent Screening for Cyclization
Comparative analysis of solvents reveals DMSO maximizes yield (Table 1):
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMSO | 46.7 | 78 |
| DMF | 36.7 | 65 |
| THF | 7.5 | 42 |
Chemical Reactions Analysis
Types of Reactions
2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
Scientific Research Applications
2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used in studies to understand its effects on cellular processes and molecular pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazolo-Pyrimidine Derivatives
Key Observations :
- Position 6 Substitution : The target compound’s benzyl group differs from the 2-phenylethyl group in ’s analogue, which may enhance hydrophobic interactions but reduce conformational flexibility .
- Core Structure : Pyrazolo[1,5-a]pyrimidine derivatives () lack the fused pyrazole-pyrimidine ring system of the target, reducing structural overlap .
Spectral and Computational Comparisons
Spectral Data:
- NMR Profiles : The target’s benzyl and ethylphenyl groups would produce distinct aromatic proton signals (δ 7.2–7.5 ppm) compared to fluorobenzyl (δ 7.0–7.3 ppm with coupling) or phenylethyl groups (δ 2.5–3.0 ppm for CH2) .
- Mass Spectrometry : Molecular ion peaks would differ by ~18 Da between the target (benzyl, MW ~505) and ’s analogue (phenylethyl + fluorobenzyl, MW ~523) .
Computational Similarity Metrics:
- Tanimoto Coefficient : Using MACCS fingerprints, the target and ’s analogue may show >70% similarity due to shared core and acetamide groups .
- Bioactivity Clustering : suggests the target may cluster with HDAC inhibitors or kinase modulators, analogous to structurally related pyrazolo-pyrimidines .
Bioactivity and Structure-Activity Relationships (SAR)
- Cytotoxic Activity : highlights acetamide-containing compounds with cytotoxic effects (e.g., 43.2% mortality in brine shrimp assays), suggesting the target may share similar bioactivity .
- Substitution Effects: Benzyl vs. Phenylethyl: Increased hydrophobicity (benzyl) may enhance membrane permeability but reduce solubility. Fluorine Substitution: ’s fluorobenzyl group could improve metabolic stability and target binding via electronegative effects . Ethylphenyl vs.
Biological Activity
The compound 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide is a synthetic organic molecule that belongs to the class of pyrazolopyrimidines. Its structural complexity and unique functional groups suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 427.49 g/mol. The structure includes a pyrazolo[4,3-d]pyrimidine core with various substituents that enhance its biological properties.
| Structural Feature | Description |
|---|---|
| Core Structure | Pyrazolo[4,3-d]pyrimidine |
| Functional Groups | Benzyl, ethyl, methyl, acetamide |
| Molecular Weight | 427.49 g/mol |
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer activity . Research has shown that structurally similar pyrazolopyrimidine derivatives possess inhibitory effects on various kinases associated with cancer progression. For instance, compounds in this class have been explored as inhibitors of Bruton's tyrosine kinase (BTK), which plays a significant role in B-cell malignancies .
In a screening study conducted on multicellular spheroids, several pyrazolopyrimidine derivatives demonstrated significant cytotoxic effects against cancer cell lines. The specific mechanisms by which this compound exerts its anticancer effects are still under investigation but may involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may interact with dihydrofolate reductase (DHFR), an important target in cancer therapy due to its role in nucleotide synthesis . The presence of diverse functional groups enhances the likelihood of binding to various biological targets.
Study on Kinase Inhibition
A study published in the European Journal of Medicinal Chemistry highlighted the development of pyrazolopyrimidine derivatives as BTK inhibitors. The findings suggested that certain derivatives exhibited promising inhibitory effects against BTK, indicating potential therapeutic applications for hematological cancers.
Mechanistic Insights
Research into the mechanism of action revealed that compounds with similar structures could inhibit cellular processes by interfering with kinase activity and other signaling pathways. These findings underscore the importance of further exploring the biological interactions of this compound to fully elucidate its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
